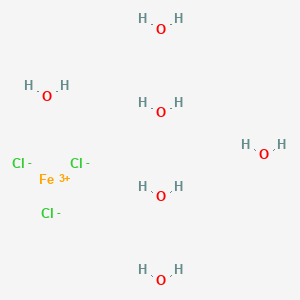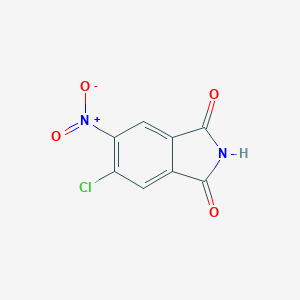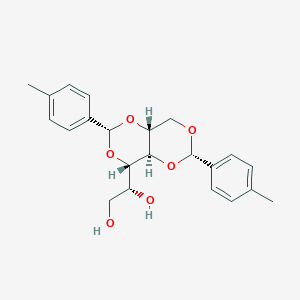
二对甲基苄亚基山梨糖醇
描述
Di-p-methylbenzylidenesorbitol is not directly mentioned in the provided papers. However, the concept of benzylidene derivatives is a recurring theme in the research. These compounds are typically synthesized by the reaction of aldehydes with other chemical species, forming a conjugated system that can exhibit various biological activities, including antimicrobial properties . The molecular structure of these compounds often includes a planar arrangement stabilized by intramolecular interactions, which can be crucial for their chemical behavior .
Synthesis Analysis
The synthesis of benzylidene derivatives, which are structurally related to Di-p-methylbenzylidenesorbitol, involves the reaction of aldehydes with other substrates. For instance, 2,6-dibenzylidene-3-methylcyclohexanone, a related compound, is synthesized by reacting 2-methyl-cyclohexanone with aromatic aldehydes . Similarly, metal complexes can be synthesized using benzylidene derivatives as ligands, as seen in the formation of palladium(II) and platinum(II) complexes . These synthetic routes often involve multiple steps and can be characterized by spectroscopic methods such as NMR and mass spectrometry .
Molecular Structure Analysis
The molecular structure of benzylidene derivatives is characterized by planarity and conjugation. X-ray diffraction methods are commonly used to determine the crystal structure, revealing the spatial arrangement of atoms and the presence of intramolecular interactions, such as hydrogen bonds, which can stabilize the molecule . The molecular geometry can influence the formation of chelate rings in metal complexes, as observed in palladium(II) and platinum(II) complexes .
Chemical Reactions Analysis
Benzylidene derivatives can participate in various chemical reactions, including the formation of metal complexes and the cleavage of carbon-halogen bonds. For example, bis(dibenzylidenacetone)palladium(0) reacts with phosphine ligands to form complexes that can cleave the carbon-halogen bond of chloroform or bromoform, yielding oxidative addition products . These reactions are often facilitated by the electronic properties of the benzylidene moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylidene derivatives are influenced by their molecular structure. The planarity and conjugation within the molecule can affect its reactivity and interaction with other molecules. For instance, the crystal structure of 1-methyl-4-(p-methylbenzylidene)-2-methylseleno-5-imidazolinone shows that the molecule is approximately planar, which is important for its stability and reactivity . Additionally, the intermolecular interactions, such as C—H⋯O bonds, can influence the crystal packing and physical properties of the compound .
科学研究应用
合成和化学性质
- 二对甲基苄亚基山梨糖醇衍生物因其潜在的抗焦虑活性而受到研究。由二甲基邻苯二甲酸酯制备的邻苯二甲酰亚胺衍生物使用苯二氮卓类和巴比妥酸盐的分子建模研究进行了研究。这些化合物被合成并评估其抗焦虑活性,表明在开发新的抗焦虑药中具有潜在应用(Hassanzadeh 等人,2008)。
在生物传感和酶模拟中的应用
- N,N'-二羧甲基苝二酰亚胺 (PDI) 功能化的 CuO 纳米复合材料表现出增强的类过氧化物酶活性,表明在生物传感中具有潜在用途。这些纳米复合材料对经典比色底物表现出更高的内在类过氧化物酶活性,突出了它们在过氧化氢和葡萄糖的视觉生物传感中的应用(Chen 等人,2017)。
吸附和去除污染物
关于各种化合物的吸附性质的研究表明,改性磁性纳米粒子在吸附对羟基苯甲酸酯方面具有潜在应用。由于 π-π 电子给体-受体相互作用,这些纳米粒子表现出与 pH 无关的吸附行为,表明它们可用于去除各种产品中的污染物(Chen、Chiou & Chang,2017)。
在另一项研究中,低成本吸附剂海泡石用于从水溶液中去除甲基紫和亚甲蓝。吸附动力学表明,染料在海泡石上的吸附是一个渐进的过程,动力学模型表明,颗粒内扩散是控制染料吸附速率的主要机制(Doğan、Özdemir & Alkan,2007)。
安全和危害
Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
The self-assembly behaviors of MDBS were further tuned by altering the different heat treatments . When the samples were prepared with a rapid heating rate (shorter annealing time), smaller amounts of melted PVDF were excluded due to the shorter time for aggregation of MDBS, leading to larger complex structures of MDBS and PVDF . Therefore, longer and thicker nanofibrils (around 100 nm) were observed using scanning electron microscopy .
属性
IUPAC Name |
(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-methylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)21-25-12-18-20(28-21)19(17(24)11-23)27-22(26-18)16-9-5-14(2)6-10-16/h3-10,17-24H,11-12H2,1-2H3/t17-,18+,19-,20-,21?,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAFKEDMOAMGAK-RLCYQCIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC=C(C=C4)C)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2OC[C@H]3[C@@H](O2)[C@H](OC(O3)C4=CC=C(C=C4)C)[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051381 | |
| Record name | Di-p-methylbenzylidenesorbitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-p-methylbenzylidenesorbitol | |
CAS RN |
81541-12-0, 54686-97-4 | |
| Record name | 1,3:2,4-Di(p-methylbenzylidene)sorbitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81541-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-p-methylbenzylidenesorbitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081541120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Di-p-methylbenzylidenesorbitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucitol, bis-O-[(4-methylphenyl)methylene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-P-METHYLBENZYLIDENESORBITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00YK2U88F9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B105581.png)


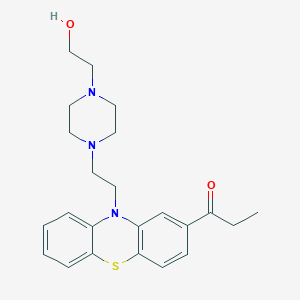
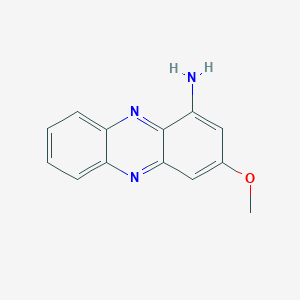
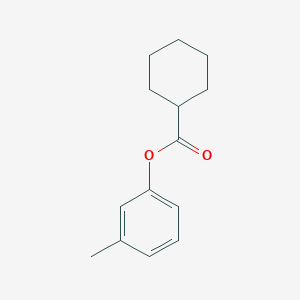

![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)
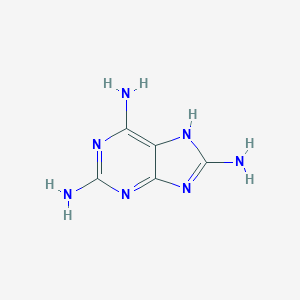
![4-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B105606.png)
